molecular formula C13H19ClN2O2 B1499984 Benzyl 4-aminopiperidine-1-carboxylate hydrochloride CAS No. 1159826-41-1

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Cat. No.: B1499984
CAS No.: 1159826-41-1
M. Wt: 270.75 g/mol
InChI Key: JAWUZYQLHIGNMM-UHFFFAOYSA-N
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Description

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H18N2O2·HCl. It is a derivative of piperidine, featuring a benzyl group and a carboxylate ester functional group. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries.

Synthetic Routes and Reaction Conditions:

  • Benzyl Protection: The synthesis of this compound often begins with the protection of the amino group on piperidine using benzyl chloride. This reaction typically occurs in the presence of a base such as triethylamine.

  • Esterification: The carboxylate ester group is introduced by reacting the protected piperidine with benzyl chloroformate in the presence of a base.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar methods but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the carboxylate ester can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including alcohols, ketones, and carboxylic acids.

  • Reduction Products: The corresponding amine, which can be further functionalized.

  • Substitution Products: A wide range of substituted derivatives depending on the nucleophile used.

Biochemical Analysis

Biochemical Properties

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with p38α mitogen-activated protein kinase, which is involved in inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or activating their functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect intracellular calcium levels in cardiac cells, which can impact heart function . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its stability can be affected by factors such as pH and temperature . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds . These interactions can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with other biomolecules and its overall function within the cell.

Scientific Research Applications

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride is widely used in scientific research due to its versatility as an intermediate. Its applications include:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological systems and the development of bioactive compounds.

  • Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of new drugs.

  • Industry: Applied in the production of agrochemicals and dyestuffs.

Comparison with Similar Compounds

  • Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride: A structurally related compound with an additional carbonyl group.

  • 4-Amino-1-Boc-piperidine: Another piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group.

Uniqueness: Benzyl 4-aminopiperidine-1-carboxylate hydrochloride is unique in its combination of functional groups, which allows for diverse chemical transformations and applications. Its stability and reactivity make it a valuable intermediate in various fields.

Properties

IUPAC Name

benzyl 4-aminopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWUZYQLHIGNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662464
Record name Benzyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-41-1
Record name 1-Piperidinecarboxylic acid, 4-amino-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159826-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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